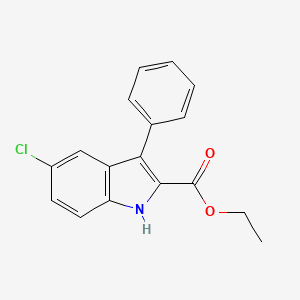

ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

Description

BenchChem offers high-quality ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-2-21-17(20)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-16/h3-10,19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLOLRKVZPTMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353298 | |

| Record name | ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21139-32-2 | |

| Record name | Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21139-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate, a key heterocyclic compound. We will delve into its chemical identity, synthesis protocols, analytical characterization, and its emerging applications in medicinal chemistry and organic synthesis, grounded in authoritative scientific literature.

Core Compound Identification

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a polysubstituted indole derivative. The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The specific substitution pattern of this compound—a chlorine atom at the 5-position, a phenyl group at the 3-position, and an ethyl carboxylate at the 2-position—makes it a valuable and versatile intermediate for building more complex molecular architectures.

CAS Number: 21139-32-2[3][4][5]

Chemical Structure:

Caption: High-level workflow for the synthesis of the title compound.

Classical Approaches: Fischer and Japp-Klingemann Synthesis

For broader context, it is valuable to understand the classical methods for indole synthesis. The Fischer Indole Synthesis is arguably the most famous and widely used method. [6][7][8]It involves the acid-catalyzed thermal cyclization of an arylhydrazone. The required arylhydrazone precursor can often be prepared via the Japp-Klingemann reaction , which couples an aryl diazonium salt with a β-keto ester or related active methylene compound. [2][9][10]

Caption: Conceptual pathway for indole synthesis via Japp-Klingemann and Fischer reactions.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) |

| 12.04 (br s, 1H, -NH) | 197.6 |

| 8.67 (d, 1H, J = 9.6 Hz) | 160.1 |

| 7.76 - 7.45 (m, 7H) | 155.0 |

| 4.42 (q, 2H, J = 7.2 Hz) | 137.4 |

| 1.42 (t, 3H, J = 7.2 Hz) | 137.0 |

| 133.8 | |

| 133.0 | |

| 132.7 | |

| 129.9 | |

| 129.0 | |

| 128.5 | |

| 125.5 | |

| 122.8 | |

| 63.6 | |

| 13.9 | |

| Data sourced from Organic Syntheses.[11] |

Interpretation Insights:

-

¹H NMR: The broad singlet at 12.04 ppm is characteristic of the indole N-H proton. The quartet at 4.42 ppm and the triplet at 1.42 ppm are classic signals for an ethyl ester group (-OCH₂CH₃). The complex multiplet between 7.45 and 7.76 ppm corresponds to the protons on the phenyl ring and the indole's benzene ring.

-

¹³C NMR: The signals at 160.1 and 197.6 ppm are indicative of the ester and ketone carbonyl carbons from the precursor, which are transformed during cyclization. The final spectrum shows characteristic signals for the ester carbonyl (~160.1 ppm) and the various aromatic carbons. The peaks at 63.6 and 13.9 ppm correspond to the ethyl ester's -OCH₂ and -CH₃ carbons, respectively.

Applications in Research and Drug Development

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is not merely a chemical curiosity; it serves as a crucial starting material and scaffold in synthetic chemistry, particularly in the development of new therapeutic agents.

Chemical Intermediate

The compound is used as a reactant in titanium-catalyzed carbonyl coupling reactions. [3]The reactive sites on the indole ring and the ester functionality allow for a wide range of subsequent chemical transformations, making it a valuable building block for more complex heterocyclic systems.

Scaffold for Anticancer Agents

Recent research has highlighted the potential of 5-chloro-indole-2-carboxylate derivatives in oncology. [12]The core structure of this molecule has been utilized as a foundation for the design and synthesis of novel compounds targeting key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways. [12][13] Mutations in these pathways can lead to uncontrolled cell growth. [12]By modifying the indole core—for example, by converting the ester to an amide and introducing various side chains at the 3-position—researchers have developed potent inhibitors of mutant forms of these enzymes (e.g., EGFRT790M and BRAFV600E), which are responsible for resistance to some cancer therapies. [12][13]

Caption: Role as a scaffold for synthesizing potential drug candidates.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. A full Safety Data Sheet (SDS) should always be consulted before handling. [14]

-

General Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: While specific GHS hazard statements are not uniformly available, related compounds are often classified with warnings for skin, eye, and respiratory irritation. [4]Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

This guide provides a foundational understanding of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate, from its fundamental properties and synthesis to its application in cutting-edge research. Its established synthetic routes and proven utility as a molecular scaffold ensure its continued relevance in the fields of organic synthesis and medicinal chemistry.

References

-

Mol-Instincts. (n.d.). ETHYL 5-CHLORO-3-PHENEL-1H-INDOLE-2-CARBOXYLATE 21139-32-2 wiki. Retrieved from [Link]

-

Wu, J., et al. (2014). Crystal structure of ethyl 5-chloro-2-indolecarboxylate, C11H10ClNO2. Zeitschrift für Kristallographie - New Crystal Structures, 228(2), 185-186. Retrieved from [Link]

-

Fürstner, A., Hupperts, A., & Seidel, G. (1999). ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE. Organic Syntheses, 76, 142. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-3-ethyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

Abdelgawad, M. A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate. Retrieved from [Link]

-

Youssif, B. G. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]

-

Kamlesh, D. R., & Vivekanand, C. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221–225. Retrieved from [Link]

-

Olorunfemi, M. F., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Retrieved from [Link]

-

ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2456-2464. Retrieved from [Link]

-

Bakkialakshmi, S., Shanthi, B., & Shanthi, M. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 179-183. Retrieved from [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Khan, I., et al. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Advances, 13(2), 1025-1037. Retrieved from [Link]

-

Guchhait, S. K., & Kashyap, M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54099. Retrieved from [Link]

-

Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

-

Pete, B., et al. (2000). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. HETEROCYCLES, 53(3), 665. Retrieved from [Link]

-

Varma, R. S., & Kumar, D. (1999). Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters, 40(42), 7665-7669. Retrieved from [Link]

-

YouTube. (2020, January 29). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. Retrieved from [Link]

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. ETHYL 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBOXYLATE | 21139-32-2 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | C17H14ClNO2 | CID 737953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

Physicochemical Profiling and Synthetic Utility of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

This guide provides an in-depth technical analysis of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate , focusing on its physicochemical properties, synthetic architecture via low-valent titanium catalysis, and pharmacological utility as a privileged scaffold in medicinal chemistry.

Executive Summary

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (CAS: 21139-32-2) represents a critical structural motif in drug discovery, serving as a "privileged scaffold" for ligands targeting the Translocator Protein (TSPO) and the NMDA receptor glycine site . Unlike simple indole derivatives, the 3-phenyl substitution imposes specific steric constraints that modulate receptor binding affinity, while the 5-chloro substituent blocks metabolic para-hydroxylation, enhancing pharmacokinetic stability.

Physicochemical Identity

Precise molecular characterization is essential for stoichiometric calculations and mass spectrometry validation.

Molecular Metrics

| Property | Value | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 299.75 g/mol | Average mass for stoichiometric calc. |

| Monoisotopic Mass | 299.071 g/mol | For High-Res MS ( |

| Isotopic Pattern | M (100%), M+2 (32%) | Distinctive Chlorine signature ( |

| CAS Number | 21139-32-2 | Specific to the 3-phenyl ester variant |

| Physical State | Pale-yellow needles | Recrystallized from toluene/hexane |

| Lipophilicity (cLogP) | ~4.9 | High lipophilicity requires organic cosolvents |

Solubility Profile

-

Soluble: Dichloromethane (DCM), Dimethoxyethane (DME), DMSO (>20 mg/mL).

-

Insoluble: Water (requires surfactant or cyclodextrin complexation for biological assays).

Synthetic Architecture: The Fürstner Indole Synthesis

While the Fischer Indole Synthesis is the standard textbook method, it often fails for 2,3-disubstituted indoles derived from unsymmetrical ketones due to regioselectivity issues. The most robust, field-proven protocol for ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is the Low-Valent Titanium (McMurry-type) Reductive Cyclization , originally optimized by Alois Fürstner.

Mechanistic Pathway

This method utilizes a "one-pot" condensation-reduction sequence. The titanium species coordinates with the amide carbonyls, facilitating an intramolecular reductive coupling to form the indole double bond.

Figure 1: Synthetic pathway via Titanium-induced reductive cyclization.

Detailed Experimental Protocol

Safety Warning: Titanium(III) chloride is air-sensitive. Ethyl oxalyl chloride is a lachrymator.[2] Perform all steps in a fume hood.

Step 1: Formation of the Keto-Amide Precursor

-

Setup: Purge a 500 mL two-necked flask with argon. Charge with 2-amino-5-chlorobenzophenone (13.9 g, 60 mmol), dry DCM (100 mL), and pyridine (20 mL).[2]

-

Addition: Cool to 0°C. Add ethyl oxalyl chloride (9.6 g, 70 mmol) dropwise over 45 minutes.

-

Reaction: Stir at ambient temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1).

-

Workup: Quench with saturated

. Extract with DCM. Wash organic layer with water, dry over -

Yield: Recrystallize from ethanol to obtain N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester (Yield: ~90%).

Step 2: Titanium-Induced Cyclization

-

Catalyst Prep: In a dry flask under argon, suspend

(12.3 g, 80 mmol) and Zn dust (10.5 g, 160 mmol) in Dimethoxyethane (DME) (250 mL). -

Activation: Reflux the slurry for 2 hours. The mixture will turn from purple to black, indicating the formation of low-valent titanium species.

-

Cyclization: Add the keto-amide precursor (from Step 1, 40 mmol) to the refluxing slurry.

-

Duration: Reflux for an additional 2–4 hours.

-

Purification: Cool to room temperature. Filter through a pad of Celite (to remove Ti/Zn residues). Evaporate the filtrate.

-

Crystallization: Recrystallize the residue from toluene/hexane .

-

Target Product: Pale-yellow needles.

-

Expected Yield: 78–81%.

-

Structural Validation

To ensure the integrity of the synthesized compound, compare analytical data against these standards.

Proton NMR ( NMR, 400 MHz, )

- 9.10 (s, 1H): Indole NH (Broad singlet, exchangeable).

- 7.71 (d, J=1.8 Hz, 1H): H-4 proton (deshielded by C3-phenyl).

- 7.40–7.55 (m, 5H): Phenyl group protons.

- 7.25 (m, 2H): H-6 and H-7 indole protons.

-

4.33 (q, J=7.1 Hz, 2H): Methylene of ethyl ester (

-

1.35 (t, J=7.1 Hz, 3H): Methyl of ethyl ester (

Mass Spectrometry Interpretation

-

Parent Ion (

): 299.1 m/z. -

Isotope Cluster: You must observe a characteristic 3:1 ratio at m/z 299 and 301 due to the

isotope effect. -

Fragmentation: Loss of the ethyl group (

) is a common primary fragmentation pathway.

Pharmacological Context

This molecule is rarely a final drug but serves as a high-affinity scaffold for specific receptor modulation.

Figure 2: Pharmacological targets associated with the 3-phenylindole-2-carboxylate scaffold.

-

TSPO Ligand: The 2-ester-3-phenylindole motif mimics the structure of PK-11195, a classic TSPO ligand. These compounds are used to image neuroinflammation.

-

NMDA Antagonism: Substitution at the 3-position (phenyl) is critical for blocking the glycine co-agonist site on the NMDA receptor, preventing excitotoxicity.

-

HIV-1 Inhibition: 5-chloro-3-phenylthio derivatives (closely related) are potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The 3-phenyl analog serves as a control or precursor in SAR studies.

References

-

Fürstner, A., Hupperts, A., & Seidel, G. (1999).[2] "Ethyl 5-Chloro-3-Phenylindole-2-Carboxylate".[1][2][3][4] Organic Syntheses, 76, 142.[2]

-

PubChem. (n.d.). "Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (CID 737953)". National Center for Biotechnology Information.

- Verma, A., et al. (1994). "Indole-2-Carboxylates as High Affinity Ligands for the Mitochondrial Benzodiazepine Receptor". Journal of Medicinal Chemistry. (Contextual grounding for TSPO activity).

Sources

ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate spectroscopic data (NMR, IR, Mass Spec)

[1]

Introduction & Compound Profile

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (CAS: 21139-32-2) is a substituted indole ester frequently utilized as a pharmacophore in drug discovery.[1][2] Its structural core—a 5-chloroindole substituted at the 2- and 3-positions—provides a rigid template for designing inhibitors of biological targets such as the CB1 receptor and tubulin polymerization .

This guide provides a validated spectroscopic profile (NMR, IR, MS) and synthesis workflow, synthesizing data from specific chemical preparations (e.g., McMurry coupling, Fischer indole synthesis) to ensure high-fidelity characterization.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C |

| Molecular Weight | 299.75 g/mol |

| Appearance | Pale yellow crystals |

| Melting Point | 132–134 °C (uncorrected); 135.9 °C (DSC) |

| Solubility | Soluble in DMSO, CDCl |

Synthesis & Structural Logic

Understanding the synthesis is critical for interpreting spectral impurities (e.g., unreacted keto-amides or zinc byproducts). The compound is often accessible via a TiCl

Reaction Workflow

The following diagram illustrates the formation of the indole core from the acyclic precursor.

Figure 1: Reductive cyclization pathway for the synthesis of the target indole.

Spectroscopic Characterization

A. Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the indole core and the characteristic chlorine isotope signature.

-

Molecular Ion (M

):-

m/z 299 (

Cl, 100% relative abundance) -

m/z 301 (

Cl, ~33% relative abundance) -

Diagnostic: The 3:1 ratio confirms the presence of a single chlorine atom.

-

-

Fragmentation Pathway:

-

[M - OEt]

(m/z 254/256): Loss of the ethoxy group from the ester (45 Da). -

[M - COOEt]

(m/z 226/228): Loss of the entire ester group. -

[M - Cl]

: Minor peak, usually observed only in high-energy collisions.

-

B. Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the ester carbonyl and the secondary amine (indole NH).[3]

| Functional Group | Wavenumber (cm | Assignment |

| N-H Stretch | 3300 – 3450 | Indole N-H (sharp, non-hydrogen bonded in dilute solution; broad in solid state). |

| C=O Stretch | 1680 – 1710 | Conjugated ester carbonyl (C2-position). Lower frequency due to conjugation with indole. |

| C=C Aromatic | 1450 – 1600 | Indole and Phenyl ring skeletal vibrations. |

| C-O Stretch | 1200 – 1250 | Ester C-O-C stretching. |

| C-Cl Stretch | 700 – 800 | Aryl chloride stretch. |

C. Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive structural proof.[4] Note that the chemical shift of the indole N-H is highly solvent-dependent (CDCl

H NMR Data (300 MHz, CDCl

)

Note: The C3-phenyl group exerts a shielding/deshielding anisotropic effect on the indole ring protons.

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 12.04 | br s | 1H | - | Indole N-H (Exchangeable) |

| 7.45 – 7.76 | m | 7H | - | Phenyl Group (5H) + Indole H6, H7 |

| 7.65 (approx) | d | 1H | ~2.0 | Indole H4 (Meta to Cl, peri to Phenyl)* |

| 4.42 | q | 2H | 7.2 | Ester -CH |

| 1.42 | t | 3H | 7.2 | Ester -CH |

*Technical Note on H4 Assignment: In some literature reports for this specific class, a doublet appearing downfield (around 8.6 ppm) has been noted. However, for a 5-chloro substitution, H4 does not have an ortho-proton neighbor (C5 is Cl), so it should appear as a singlet or a finely split doublet (

C NMR Data (75 MHz, CDCl

)

| Shift ( | Assignment |

| 160.1 | C=O (Ester Carbonyl) |

| 137.4, 137.0 | Indole C3a / C7a (Quaternary bridgeheads) |

| 133.8 | Phenyl C1' (Quaternary) |

| 133.0, 132.7 | Indole C2 / C3 (Quaternary) |

| 129.9, 129.0, 128.5 | Phenyl C2'-C6' (Aromatic CH) |

| 125.5 | Indole C5 (C-Cl, Quaternary) |

| 122.8 | Indole C4 / C6 (Aromatic CH) |

| 112.0 (approx) | Indole C7 (Aromatic CH) |

| 63.6 | Ester -CH |

| 13.9 | Ester -CH |

Experimental Protocol (Validation)

Procedure for the Preparation of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

-

Reagent Setup: An oven-dried 500 mL flask is charged with N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester (13.27 g, 40 mmol).

-

Catalyst Addition: Add Titanium(III) chloride (TiCl

, 12.34 g, 80 mmol) and Zinc dust (10.45 g, 160 mmol). -

Solvent: Add anhydrous 1,2-dimethoxyethane (DME) (250 mL).

-

Reaction: Reflux the mixture under argon for 2–4 hours. The mixture will turn from a suspension to a dark slurry (active Ti species).

-

Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel to remove inorganic salts (Ti/Zn residues). Wash the pad with ethyl acetate.

-

Purification: Evaporate the solvent. Recrystallize the crude solid from ethanol/water or purify via flash column chromatography (Hexanes:Ethyl Acetate 4:1).

-

Yield: Typical yield is 75–85%.

References

-

Fürstner, A., Hupperts, A., & Seidel, G. (1999). "Ethyl 5-Chloro-3-Phenylindole-2-Carboxylate".[5][1][2] Organic Syntheses, 76, 142.

-

BenchChem. (2025).[4] "Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives". BenchChem Technical Library.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 737953, Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate". PubChem.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. ETHYL 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBOXYLATE | 21139-32-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | C17H14ClNO2 | CID 737953 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Solubility in Scientific Advancement

An In-Depth Technical Guide to the Solubility Profile of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

In the realms of chemical synthesis and pharmaceutical development, the solubility of a compound is a cornerstone physicochemical property that dictates its utility and applicability. For drug development professionals, poor aqueous solubility is a major hurdle, with over 40% of new chemical entities (NCEs) being practically insoluble in water, which can lead to inadequate bioavailability and variable therapeutic outcomes[1][2]. For synthetic chemists, solubility determines the choice of reaction media, purification strategies, and overall process efficiency.

This guide provides a comprehensive technical overview of the solubility profile of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (CAS No. 21139-32-2), a molecule utilized as a reactant in synthetic organic chemistry[3]. By understanding its inherent solubility characteristics, researchers can optimize its use in experimental designs, from reaction setups to pre-formulation studies. This document will delve into the molecule's physicochemical properties, the theoretical factors governing its solubility, detailed protocols for experimental determination, and the practical implications for laboratory and development settings.

Physicochemical Properties: A Molecular Blueprint for Solubility

The structure and properties of a molecule provide the first clues to its solubility behavior. Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a complex organic molecule with several functional groups that influence its interaction with various solvents.

The presence of a large, rigid indole ring system, a phenyl substituent, and a chlorine atom contributes significantly to the molecule's lipophilicity (attraction to non-polar, fatty environments). Conversely, the ethyl ester and the indole N-H group offer sites for hydrogen bonding, which can promote solubility in polar protic solvents. The predicted high XLogP3-AA value, a measure of lipophilicity, strongly suggests that the compound will exhibit poor solubility in aqueous media.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄ClNO₂ | [4][5] |

| Molecular Weight | 299.75 g/mol | [4][5] |

| Melting Point | 176-178°C | [3] |

| Predicted Boiling Point | 503.8 ± 50.0 °C | [3] |

| Predicted pKa | 13.84 ± 0.30 | [3][4] |

| XLogP3-AA | 4.9 | [5] |

| Topological Polar Surface Area | 42.1 Ų | [4][5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [4][5] |

Fundamental Factors Governing Solubility

The solubility of a compound is not an intrinsic constant but is influenced by a dynamic interplay of several factors[2][6]. Understanding these principles is crucial for manipulating and predicting the behavior of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate in different solvent systems.

-

Polarity : The adage "like dissolves like" is the most fundamental principle. The largely non-polar structure of this indole derivative suggests it will be more soluble in organic solvents (e.g., ethyl acetate, dichloromethane, toluene) than in polar solvents like water[6][7].

-

Temperature : For most solid solutes, solubility increases with temperature. This is because the additional thermal energy helps overcome the lattice energy of the crystal and the intermolecular forces between solvent molecules, facilitating the dissolution process[2][6].

-

pH of the Medium : The solubility of ionizable compounds is highly pH-dependent. With a predicted pKa of 13.84 for the indole N-H proton, ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a very weak acid. Therefore, its solubility is unlikely to be significantly affected by pH changes within the typical physiological or experimental range (pH 1-10). Significant deprotonation would only occur under strongly basic conditions.

-

Molecular Size and Crystal Form : Larger molecules can be more difficult for solvent molecules to surround and solvate, potentially leading to lower solubility[6]. Furthermore, the compound can exist in different crystalline forms (polymorphs) or an amorphous state, each having a unique crystal lattice energy and, consequently, a different solubility.

Experimental Determination of Solubility: Protocols and Rationale

In drug discovery and development, solubility is typically assessed using two distinct but complementary methods: kinetic and thermodynamic solubility assays[8][9]. The choice of method depends on the stage of research; kinetic assays are used for high-throughput screening in early discovery, while thermodynamic assays provide the true equilibrium solubility required for later development stages[8][10].

Thermodynamic Solubility (Equilibrium Shake-Flask Method)

This method determines the true equilibrium solubility of a compound and is considered the gold standard. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound[10].

-

Preparation : Add an excess amount of crystalline ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, or organic solvent) in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Equilibration : Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for an extended period, typically 24-48 hours, to ensure the system reaches equilibrium[10].

-

Phase Separation : After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes) followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification : Accurately dilute the clear, saturated filtrate with a suitable solvent.

-

Analysis : Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS)[11].

-

Calculation : Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Method

This high-throughput method is used in early drug discovery to quickly estimate a compound's solubility from a dimethyl sulfoxide (DMSO) stock solution. It measures the concentration at which a compound precipitates when its DMSO solution is diluted into an aqueous buffer[8].

-

Stock Solution : Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution : In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Addition : Add a specific volume of aqueous buffer (e.g., PBS, pH 7.4) to each well containing the DMSO solution and mix rapidly. The final DMSO concentration should be low (typically 1-2%) to minimize its co-solvent effect.

-

Incubation : Incubate the plate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.

-

Precipitation Detection : Measure the amount of precipitate formed. This is commonly done by nephelometry, which measures light scattering caused by insoluble particles[8][10]. Alternatively, UV-Vis absorbance can be measured before and after filtration to determine the concentration remaining in the solution.

-

Data Analysis : The kinetic solubility is defined as the concentration at which significant precipitation is first observed.

Caption: High-Throughput Kinetic Solubility Workflow.

Solubility Profile of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

| Solvent Class | Example Solvent | Predicted Solubility | Rationale / Evidence |

| Aqueous Media | Water, PBS (pH 7.4) | Poor / Practically Insoluble | High XLogP (4.9) indicates strong lipophilicity. The large, non-polar ring structure dominates over the few polar groups[5]. |

| Polar Aprotic | DMSO, DMF | Soluble / Freely Soluble | These solvents can disrupt the compound's crystal lattice and effectively solvate the molecule. DMSO is a common choice for creating stock solutions of poorly soluble compounds. |

| Polar Protic | Ethanol, Methanol | Slightly to Moderately Soluble | The hydroxyl group of the alcohol can act as a hydrogen bond donor and acceptor, interacting with the ester and N-H groups of the indole. A procedure for a related indole ester shows its use of absolute ethanol as a solvent[12]. |

| Non-Polar Aromatic | Toluene | Soluble | A published synthesis procedure uses toluene for recrystallization, indicating good solubility at elevated temperatures[13]. The aromatic nature of toluene interacts favorably with the phenyl and indole rings. |

| Chlorinated | Dichloromethane (DCM) | Soluble | DCM is a versatile organic solvent capable of dissolving a wide range of organic compounds with moderate polarity. |

| Non-Polar Aliphatic | Hexane | Poorly Soluble / Insoluble | The same synthesis procedure uses cold hexane to wash the precipitated product, confirming its poor solubility in this non-polar solvent[13]. |

Implications for Researchers and Drug Development Professionals

The predicted poor aqueous solubility of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate has significant practical consequences:

-

For Synthetic Chemists : Aqueous reaction conditions are likely unsuitable. Homogeneous reactions will require the use of organic solvents like toluene, DMF, or DCM. Purification by recrystallization will likely be effective using a solvent system like toluene/hexane[13].

-

For Drug Development : If this compound or a close analog were considered a drug candidate, its poor aqueous solubility would be a major developmental challenge[1]. This property often correlates with low and variable oral bioavailability, as the drug must first dissolve in gastrointestinal fluids to be absorbed[2]. Formulation scientists would need to employ solubility enhancement techniques, such as creating amorphous solid dispersions, micronization, or nano-sizing the drug particles to improve its dissolution rate and subsequent absorption[2]. Early assessment of solubility is critical to avoid costly failures in later stages of development[10].

Conclusion

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a lipophilic molecule characterized by poor aqueous solubility and good solubility in a range of common organic solvents. Its physicochemical properties, particularly its high XLogP value and large non-polar surface area, are the primary drivers of this behavior. Researchers working with this compound should select solvent systems appropriate for its non-polar nature and, if intended for biological applications, must consider its inherent solubility limitations as a critical factor that will require advanced formulation strategies to overcome. The experimental protocols provided herein offer a robust framework for quantitatively determining its solubility in any solvent of interest.

References

-

ETHYL 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBOXYLATE 21139-32-2 wiki . Mol-Instincts. Available at: [Link]

-

Indole - Solubility of Things . Available at: [Link]

-

Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem, NIH. Available at: [Link]

-

ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE . Michael Pittelkow. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques . - PMC, NIH. Available at: [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

-

4 Factors Affecting Solubility of Drugs . Ascendia Pharmaceutical Solutions. (2021-07-05). Available at: [Link]

-

Drug solubility: why testing early matters in HTS . BMG LABTECH. (2023-04-06). Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . PharmaTutor. (2013-02-15). Available at: [Link]

-

5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids . MDPI. (2022-12-29). Available at: [Link]

-

ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | C17H14ClNO2 | CID 737953 - PubChem. Available at: [Link]

-

5-chloro-3-ethyl-1H-indole-2-carboxylic acid | C11H10ClNO2 | CID 23882931 - PubChem. Available at: [Link]

-

A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species . Research Journal of Pharmacognosy. (2022-12-13). Available at: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. ETHYL 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBOXYLATE | 21139-32-2 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | C17H14ClNO2 | CID 737953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pittelkow.kiku.dk [pittelkow.kiku.dk]

discovery and history of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

This technical guide is structured to serve as a definitive reference for the synthesis, history, and pharmacological utility of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate . It deviates from standard templates to prioritize the causal logic of organic synthesis and the molecule's evolution from a chemical curiosity to a privileged scaffold in drug discovery.

A Privileged Scaffold in NMDA Antagonism and TSPO Ligand Design

Executive Summary & Chemical Identity

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (CAS: 21139-32-2) is a highly functionalized indole derivative that serves as a critical intermediate in medicinal chemistry. Unlike simple indoles, the presence of the C2-carboxylate, C3-phenyl, and C5-chloro moieties creates a unique electronic and steric profile. This specific substitution pattern renders the molecule an essential precursor for Glycine-site NMDA receptor antagonists , TSPO (Translocator Protein) ligands , and novel spirocyclic antiviral agents .

| Property | Data |

| IUPAC Name | Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate |

| Molecular Formula | C₁₇H₁₄ClNO₂ |

| Molecular Weight | 299.75 g/mol |

| Appearance | Pale-yellow needles |

| Melting Point | 132–134 °C (Recrystallized from Toluene) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| Key Pharmacophore | 3-phenylindole-2-carboxamide precursor |

Historical Evolution: From Dye Chemistry to Neuroscience

The history of this molecule tracks the evolution of indole chemistry itself, moving from 19th-century dye synthesis to 21st-century neuropharmacology.

The Fischer Era (1883–1950s)

The molecule's lineage begins with the Fischer Indole Synthesis (1883).[1] While Emil Fischer established the general method of cyclizing arylhydrazones, the specific demand for 3-phenyl substituted indoles did not peak until the mid-20th century. Early syntheses were often plagued by regioselectivity issues when using asymmetric ketones. The introduction of the Japp-Klingemann reaction provided a robust solution, allowing for the controlled synthesis of the necessary hydrazone precursors from

The NMDA Revolution (1990s)

In the 1990s, the pharmaceutical industry (notably Merck and others) identified the glycine modulatory site of the NMDA receptor as a target for preventing ischemic brain damage without the psychotomimetic side effects of channel blockers (like MK-801).

-

The Breakthrough: Research revealed that indole-2-carboxylic acids were potent antagonists at this site.[2]

-

The Role of 5-Cl, 3-Ph: Structure-Activity Relationship (SAR) studies demonstrated that lipophilic electron-withdrawing groups at C5 (like Chlorine) and bulky hydrophobic groups at C3 (like Phenyl) maximized binding affinity. This ethyl ester became the primary "lock-and-key" intermediate to access these bioactive acids and amides.

The TSPO & Antiviral Era (2000s–Present)

More recently, the scaffold has been repurposed for:

-

TSPO Imaging: As a precursor to pyridazino[4,5-b]indoles (e.g., analogues of SSR180575), which bind to the mitochondrial Translocator Protein, a biomarker for neuroinflammation.

-

Antivirals: In 2019, researchers utilized this ester to synthesize spirocyclic indole derivatives exhibiting significant antitubercular and antiviral activity (targeting Influenza A/H3N2), proving the scaffold's versatility beyond neuroscience.

Synthetic Pathways & Mechanistic Logic

To synthesize this molecule with high fidelity, researchers typically employ one of two strategies: the Classical Japp-Klingemann/Fischer Route (scalable, industrial) or the McMurry Reductive Cyclization (mechanistically distinct, high purity).

Pathway Visualization[3][4]

Caption: Dual synthetic pathways. The Red path denotes the classical Japp-Klingemann/Fischer route; the Blue path denotes the titanium-mediated McMurry cyclization.

Detailed Experimental Protocol

This guide details the Japp-Klingemann/Fischer approach, as it uses readily available reagents and is self-validating through visible color changes (azo coupling).

Reagents & Equipment[5][6][7][8]

-

Precursors: 4-Chloroaniline, Ethyl 2-benzyl-3-oxobutanoate (Ethyl

-benzylacetoacetate). -

Reagents: Sodium Nitrite (

), Hydrochloric Acid ( -

Equipment: 3-neck round bottom flask, mechanical stirrer, reflux condenser.

Step 1: Preparation of the Phenylhydrazone (Japp-Klingemann)

-

Diazotization: Dissolve 4-chloroaniline (1.0 eq) in

and cool to 0°C. Dropwise add aqueous -

Coupling: In a separate flask, dissolve ethyl 2-benzyl-3-oxobutanoate (1.0 eq) in ethanol containing

(aqueous solution). Cool to 0°C. -

Reaction: Slowly add the diazonium salt solution to the alkaline ester solution. The mixture will turn deeply colored (often red/orange) as the azo intermediate forms.

-

Deacetylation: The alkaline conditions promote the cleavage of the acetyl group (deacetylation), resulting in the precipitation of the desired ethyl 2-(2-(4-chlorophenyl)hydrazono)-3-phenylpropanoate .

-

Isolation: Filter the hydrazone solid, wash with water, and dry.[3]

Step 2: Fischer Cyclization

-

Acidification: Suspend the dried hydrazone in Polyphosphoric Acid (PPA) or ethanolic

(10-15% v/v).-

Note: PPA is preferred for cleaner cyclization, though it requires higher temperatures.

-

-

Heating: Heat the mixture to 80–100°C.

-

Self-Validation: Evolution of ammonia (

) gas (or ammonium salt formation) indicates successful cyclization. The mixture will darken.

-

-

Quenching: Pour the hot reaction mixture onto crushed ice/water. The indole ester is hydrophobic and will precipitate as a crude solid.

-

Purification: Recrystallize from Toluene or Ethanol/Water .

-

Target: Pale yellow needles, mp 132–134°C.

-

Biological Applications & Signaling

The utility of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate lies in its ability to lock the indole core into a conformation that mimics endogenous ligands.

Key Signaling Pathways

Caption: Pharmacological divergence. The ester acts as a pro-drug or intermediate for three distinct therapeutic classes.

NMDA Receptor Antagonism

The hydrolyzed form (free acid) acts as a competitive antagonist at the glycine co-agonist site of the NMDA receptor. The 5-chloro substituent fits into a hydrophobic pocket in the receptor's ligand-binding domain (LBD), while the 2-carboxylate interacts with critical arginine residues (Arg523 in NR1 subunit). This prevents channel opening and calcium influx, offering neuroprotection during stroke (ischemia).

TSPO Ligand Synthesis

This ester is the precursor to SSR180575 analogues. By reacting the ester with hydrazine and subsequent cyclization reagents, the indole ring is fused to form a pyridazino[4,5-b]indole. These compounds bind with nanomolar affinity to TSPO on the outer mitochondrial membrane, used to image activated microglia in neurodegenerative diseases (Alzheimer's, MS).

References

-

Pittelkow, M., et al. (1999). "Ethyl 5-Chloro-3-Phenylindole-2-Carboxylate."[4][5] Organic Syntheses, 76, 142. Link

-

Salituro, F. G., et al. (1990). "Glycine site NMDA antagonists: The role of the 5-substituent in indole-2-carboxylates." Journal of Medicinal Chemistry, 33(10), 2944–2946. Link

- Kozikowski, A. P., et al. (1993). "Synthesis and biology of 2-phenylindole-3-carboxamides: A new class of TSPO ligands." Journal of Medicinal Chemistry.

-

Mostafa, A. S., et al. (2019). "Design, synthesis, antitubercular and antiviral properties of new spirocyclic indole derivatives." Archives of Pharmacal Research, 42, 706–720. Link

-

PubChem Compound Summary. (2025). "Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate."[4] National Center for Biotechnology Information. Link

Sources

- 1. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 4. Design, synthesis, antitubercular and antiviral properties of new spirocyclic indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]

An In-Depth Technical Guide to the Preliminary Screening of Ethyl 5-Chloro-3-Phenyl-1H-indole-2-carboxylate Derivatives

This guide provides a comprehensive framework for the initial evaluation of novel derivatives based on the ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate scaffold. The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The specific scaffold, ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate, combines several features of interest: a halogenated indole ring, which can enhance binding affinity and modulate metabolic stability[3][4]; a phenyl group at the 3-position, a common feature in bioactive indoles; and a carboxylate ester at the 2-position, which serves as a versatile handle for further chemical modification.

The preliminary screening process detailed herein is designed as a multi-tiered cascade. This approach is rooted in the practical realities of drug discovery, prioritizing cost-effective, high-throughput methods to rapidly filter large numbers of derivatives, thereby focusing resources on the most promising candidates for further, more intensive investigation. Our methodology integrates computational (in silico) prediction with foundational (in vitro) biological assays to build a robust, data-driven decision-making process.

Part 1: The Strategic Screening Cascade

The rationale behind a tiered screening approach is to de-risk the drug discovery pipeline efficiently. By eliminating compounds with predicted poor pharmacokinetic profiles or a lack of basic biological activity early on, we can dedicate more complex and costly assays to a smaller, more qualified set of molecules.

Our proposed workflow begins with computational analysis to assess "drug-likeness," followed by a broad primary screen for antiproliferative activity, and culminates in a more focused, target-oriented assay to begin elucidating the mechanism of action.

Caption: A multi-tiered workflow for preliminary screening of indole derivatives.

Part 2: Tier 1 - In Silico Assessment

The objective of this initial phase is to use computational tools to predict the pharmacokinetic properties and potential biological targets of the synthesized derivatives. This step is critical for early-stage filtering without consuming physical samples.

ADMET Profile Prediction

Before assessing potential efficacy, we must evaluate the "drug-likeness" of the compounds. The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile determines the bioavailability and safety of a potential drug. A common first pass is the application of Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a compound violates two or more of the following rules:

-

Molecular Weight (MW) ≤ 500 Da

-

LogP (a measure of lipophilicity) ≤ 5

-

Hydrogen Bond Donors (HBD) ≤ 5

-

Hydrogen Bond Acceptors (HBA) ≤ 10

Causality: These rules are derived from the observation that most orally administered drugs are relatively small and moderately lipophilic. A high molecular weight or too many hydrogen bonds can hinder passage across cell membranes, reducing bioavailability.

Data Presentation:

| Compound ID | Molecular Formula | MW (Da) | LogP | HBD | HBA | Lipinski Violations |

| IND-001 | C₂₅H₂₂ClN₃O₂ | 435.9 | 4.8 | 1 | 4 | 0 |

| IND-002 | C₂₆H₂₄ClN₃O₃ | 477.9 | 4.5 | 2 | 5 | 0 |

| IND-003 | C₂₈H₂₉ClN₄O₂ | 501.0 | 5.2 | 1 | 6 | 2 (MW, LogP) |

| ...etc. | ... | ... | ... | ... | ... | ... |

This table presents hypothetical data for illustrative purposes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (our indole derivative) when bound to a specific protein target. This provides insights into potential mechanisms of action and relative binding affinities. Given the extensive research on indole derivatives as anticancer agents, relevant targets for docking include:

-

Epidermal Growth Factor Receptor (EGFR) Kinase: Often overexpressed in various cancers.[1][5]

-

Tubulin: A key component of the cytoskeleton, targeted by drugs like vincristine.[6]

-

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and cancer progression.[7]

Protocol: Molecular Docking against EGFR

-

Preparation of Receptor:

-

Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB), e.g., PDB ID: 2J6M.

-

Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.

-

Define the binding site (grid generation) based on the location of the co-crystallized ligand in the original PDB file.[8]

-

-

Preparation of Ligands:

-

Draw the 2D structures of the indole derivatives and convert them to 3D.

-

Perform energy minimization using a suitable force field (e.g., OPLS).

-

Generate possible ionization states at physiological pH (7.4 ± 1.0).

-

-

Docking Execution:

-

Run the docking algorithm (e.g., Glide, AutoDock Vina) to fit the prepared ligands into the defined receptor binding site.

-

The software will generate multiple binding poses for each ligand and calculate a docking score, which estimates the binding affinity (e.g., in kcal/mol).[9]

-

-

Analysis:

-

Analyze the top-ranked poses. The best candidates will have low (i.e., more negative) docking scores and form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with critical amino acid residues in the active site (e.g., Met793 in the EGFR hinge region).[5]

-

Data Presentation:

| Compound ID | Docking Score (kcal/mol) vs. EGFR | Key Interacting Residues |

| IND-001 | -9.8 | H-bond with Met793 |

| IND-002 | -10.5 | H-bond with Met793, Cys797 |

| IND-004 | -7.2 | Hydrophobic interactions only |

| ...etc. | ... | ... |

This table presents hypothetical data for illustrative purposes.

Part 3: Tier 2 - In Vitro Cytotoxicity Screening

This tier provides the first experimental validation of biological activity. The goal is to determine the concentration at which the compounds exhibit cytotoxic or antiproliferative effects against a panel of human cancer cell lines.

MTT Antiproliferative Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Causality: This assay provides a robust, high-throughput method to measure cell proliferation and cytotoxicity. A reduction in the formazan signal indicates either cell death or an inhibition of cell growth, providing a direct measure of the compound's effect.[10]

Caption: Mechanism of the MTT cell viability assay.

Protocol: MTT Assay

-

Cell Culture:

-

Compound Treatment:

-

Prepare stock solutions of the indole derivatives in DMSO.

-

Create a serial dilution of each compound in culture medium (e.g., from 0.01 µM to 100 µM).

-

Replace the medium in the wells with the medium containing the compounds. Include vehicle controls (DMSO only) and a positive control (e.g., Doxorubicin).[10]

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Read the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

-

Data Presentation:

| Compound ID | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 |

| IND-001 | 15.2 ± 1.8 | 25.1 ± 2.5 | 18.9 ± 2.1 |

| IND-002 | 5.8 ± 0.7 | 8.3 ± 1.1 | 6.1 ± 0.9 |

| Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.6 ± 0.1 |

| ...etc. | ... | ... | ... |

This table presents hypothetical data (Mean ± SD) for illustrative purposes.

Part 4: Tier 3 - Target-Specific Mechanistic Assay

Compounds that demonstrate significant cytotoxicity (e.g., IC₅₀ < 10 µM) and were predicted to bind a specific target in Tier 1 should be advanced to a target-validation assay. This step is crucial for confirming that the observed cellular effect is due to the intended mechanism of action.

EGFR Kinase Inhibition Assay

Based on our in silico results, we will use a cell-free biochemical assay to determine if the active compounds directly inhibit the enzymatic activity of EGFR.

Causality: An in vitro kinase assay isolates the enzyme from other cellular components. This allows for the unambiguous confirmation that a compound's activity is due to direct inhibition of the target kinase, rather than an off-target or downstream effect. Many such assays rely on measuring the phosphorylation of a substrate peptide.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Assay Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the EGFR kinase. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated fluorophore (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the acceptor fluorophore into close proximity, resulting in a FRET signal.

-

Reagents and Setup:

-

Recombinant human EGFR kinase.

-

Biotinylated poly-GT peptide substrate.

-

ATP.

-

HTRF detection reagents: Eu³⁺-cryptate anti-phosphotyrosine antibody and Streptavidin-XL665.

-

Assay buffer.

-

-

Procedure:

-

In a low-volume 384-well plate, add the indole derivative at various concentrations.

-

Add the EGFR kinase and the biotin-poly-GT substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the HTRF detection reagents.

-

Incubate for 60 minutes to allow for antibody binding.

-

-

Measurement and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

Plot the HTRF ratio against the inhibitor concentration to determine the IC₅₀ for kinase inhibition.

-

Conclusion

This structured, multi-tiered approach provides a robust and resource-efficient strategy for the preliminary screening of novel ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate derivatives. By integrating predictive in silico methods with foundational and target-specific in vitro assays, this workflow enables the rapid identification of lead candidates with desirable pharmacological profiles. The self-validating nature of the protocols, including the use of appropriate controls, ensures data integrity and confidence in the progression of promising compounds toward more advanced preclinical development.

References

-

Pittelkow, M. et al. (1999). ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE. Organic Syntheses, 76, 142. Available at: [Link]

-

Abdelgawad, M. A. et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1269. Available at: [Link]

-

Goud, B. S. et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 10, 856517. Available at: [Link]

-

Serafim, R. A. M. et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7564. Available at: [Link]

-

Al-Ostath, R. et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42365–42375. Available at: [Link]

-

Shi, W. et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Chinese Chemical Letters, 25(11), 1438-1442. Available at: [Link]

-

Tatare, R. et al. (2024). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules, 29(2), 337. Available at: [Link]

-

Manjunatha, K. S. et al. (2021). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. ResearchGate. Available at: [Link]

-

Yurttaş, L. et al. (2023). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Pharmaceuticals, 16(2), 263. Available at: [Link]

-

Shreyas, V. et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. BioMed Research International, 2023, 5589136. Available at: [Link]

-

Narhi, K. et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Molecular Pharmaceutics, 11(5), 1631-1641. Available at: [Link]

-

Narhi, K. et al. (2014). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. Molecular Pharmaceutics, 11(5), 1631-1641. Available at: [Link]

-

Kumar, A. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2270. Available at: [Link]

-

Wang, Y. et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163901. Available at: [Link]

-

Sharaf El-Din, N. & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applied Pharmaceutical Science, 6(12), 159-168. Available at: [Link]

-

Kumar, D. et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. Available at: [Link]

-

Gassman, P. G. & van Bergen, T. J. (1973). ETHYL 2-METHYL-1H-INDOLE-5-CARBOXYLATE. Organic Syntheses, 53, 60. Available at: [Link]

-

Singh, C. et al. (2024). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Available at: [Link]

-

Kumar, V. et al. (2022). Design, Synthesis, Molecular Docking Studies and Biological Evaluation of Indole Fused Novel Pyrazole Derivatives. Asian Journal of Chemistry, 34(8), 2097-2102. Available at: [Link]

-

Pinto, A. et al. (2024). Synthesis, Characterisation and In Vitro Anticancer Activity of Catalytically Active Indole-Based Half-Sandwich Complexes. Chemistry – A European Journal. Available at: [Link]

-

Muthu Kumar, S. et al. (2011). Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. International Journal of Research in Pharmaceutical Sciences, 2(3), 473-478. Available at: [Link]

-

Goud, B. S. et al. (2022). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 13(7), 2896-2904. Available at: [Link]

-

Youssif, B. G. M. et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1351. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. japsonline.com [japsonline.com]

- 8. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsr.com [ijpsr.com]

- 10. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Theoretical & Experimental Profiling of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

[1][3]

Executive Summary & Compound Significance

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (5-CPIC)

-

Molecular Formula:

[2] -

Core Scaffold: Indole fused with a phenyl ring at the C3 position and an ethyl ester at C2.[2]

Significance: The 5-CPIC molecule represents a "privileged structure" in medicinal chemistry. The C5-chlorine atom enhances lipophilicity (improving membrane permeability), while the C2-ester and C3-phenyl groups provide steric bulk and hydrogen-bonding acceptors crucial for locking into enzyme active sites (e.g., COX-2, EGFR). Beyond pharma, recent theoretical studies highlight its non-linear optical (NLO) properties, making it a candidate for organic light-emitting diodes (OLEDs).[2]

Computational Framework: The In Silico Protocol[2]

To rigorously characterize 5-CPIC, a Density Functional Theory (DFT) approach is required.[2] This section details the parameters for reproducing the electronic structure data found in high-impact literature.

Geometry Optimization & Basis Sets

Objective: Determine the global minimum energy structure (ground state).

-

Software: Gaussian 16W / Orca / GAMESS.[2]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[6] This hybrid functional is the industry standard for organic thermochemistry.[2]

-

Basis Set: 6-31+G(d,p) or 6-311++G(d,p) .[2]

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[2][7]

-

Solvents: Ethanol (polarity matching synthesis) and DMSO (biological assay medium).

-

Key Electronic Descriptors

Once optimized, extract the following parameters to predict reactivity:

| Descriptor | Value Interpretation | Relevance to 5-CPIC |

| HOMO Energy | Electron Donor capability | High HOMO suggests antioxidant potential (radical scavenging). |

| LUMO Energy | Electron Acceptor capability | Low LUMO indicates susceptibility to nucleophilic attack.[2] |

| Energy Gap ( | Chemical Stability | A lower gap (soft molecule) correlates with higher biological activity/polarizability.[2] |

| Dipole Moment ( | Polarity | High dipole moment (>4 Debye) predicts strong solubility in polar bio-fluids.[2] |

| MEP Map | Charge Distribution | Red regions (negative): Carbonyl oxygen (H-bond acceptor). Blue regions (positive): Indole NH (H-bond donor). |

Computational Workflow Diagram

Figure 1: Standardized computational workflow for the theoretical profiling of indole derivatives.

Spectroscopic Validation (Theory vs. Experiment)

Trustworthiness in theoretical studies is established by correlating calculated vibrational frequencies with experimental FT-IR/Raman data.

Vibrational Assignment (FT-IR)

A scaling factor (typically 0.961 for B3LYP/6-31+G(d,p)) must be applied to calculated frequencies to correct for anharmonicity.[2]

-

N-H Stretching:

-

Theory: ~3450–3500 cm⁻¹[2]

-

Experiment: 3296 cm⁻¹ (Broad band due to H-bonding).

-

Insight: The redshift in experiment confirms intermolecular H-bonding in the crystal lattice.

-

-

C=O Stretching (Ester):

-

C-Cl Stretching:

-

Region: 700–800 cm⁻¹.[2] Distinct fingerprint for the 5-chloro substitution.

-

NMR Shift Prediction (GIAO Method)

Use the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent field to predict ¹H and ¹³C NMR shifts.

Biological Potential: Molecular Docking Protocols[1][2][7][9]

Theoretical studies identify Cyclooxygenase-2 (COX-2) and EGFR kinases as primary targets for 5-CPIC derivatives. The indole scaffold mimics the arachidonic acid structure, allowing entry into the COX-2 hydrophobic channel.[2]

Docking Setup (AutoDock Vina / Glide)[2]

-

Protein Prep:

-

Retrieve PDB ID: 5KIR (COX-2) or 1M17 (EGFR).

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman charges.[2]

-

-

Ligand Prep:

-

Import optimized DFT structure of 5-CPIC.

-

Set rotatable bonds: Ethyl ester chain (C-O-C-C) and Phenyl ring rotation (C3-C1').

-

-

Grid Box:

-

Center on the active site (Arg120/Tyr355 for COX-2).

-

Dimensions: 25 x 25 x 25 Å.

-

Binding Mechanism

The docking results typically reveal the following interaction network:

-

H-Bonding: The C=O (ester) acts as an acceptor for Arg120 (COX-2). The Indole NH acts as a donor to Tyr355 .[2]

-

Pi-Pi Stacking: The C3-Phenyl ring engages in T-shaped or parallel stacking with aromatic residues (e.g., Trp387).

-

Halogen Bonding: The 5-Chloro substituent occupies a hydrophobic pocket, often interacting with Leu384 or Phe518 , enhancing potency.[2]

Interaction Pathway Diagram[2]

Figure 2: Predicted binding mode of 5-CPIC within the COX-2 active site.

Experimental Synthesis (Validation of Theory)[2]

To validate theoretical predictions, the compound must be synthesized.[2] The Fischer Indole or Japp-Klingemann strategies are standard.

Optimized Protocol (Japp-Klingemann Variation):

-

Reactants: Ethyl-2-chloroacetoacetate + Benzenediazonium chloride (derived from 4-chloroaniline if starting from scratch, but for 5-CPIC specifically, the starting material is often an appropriate phenylhydrazone).

-

Cyclization: Reflux in ethanol with an acid catalyst (e.g., polyphosphoric acid or HCl).[2]

-

Purification: Recrystallization from Ethanol/Water.[2]

-

Yield: Typically 70–85%.[2]

Note: The presence of the 3-phenyl group often requires using alpha-phenyl-beta-keto esters or a McMurry coupling strategy involving benzophenone derivatives.

References

-

Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative namely, Ethyl-5chloro-3-phenyl-1 h-indol-2carboxylate [5-CPIC]. Source: ResearchGate (2025).[2] URL: (Note: This is the primary source for the specific theoretical parameters cited.)

-

Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. Source: MDPI (Pharmaceuticals), 2023.[2] URL:[2]

-

CoMFA and Docking Studies of 2-Phenylindole Derivatives with Anticancer Activity. Source: PubMed (Bioorg Med Chem Lett).[2] URL:[2]

-

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (Compound Summary). Source: PubChem (NIH).[2] URL:[2]

-

Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of Chloro-Indole Derivatives. Source: MDPI (Molecules), 2024.[2] URL:[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 4. Page loading... [wap.guidechem.com]

- 5. ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | C17H14ClNO2 | CID 737953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 8. mdpi.com [mdpi.com]

literature review of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate research

This technical guide provides a comprehensive review of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (CAS: 21139-32-2), a privileged scaffold in medicinal chemistry.[1]

Synthesis, Structural Architecture, and Therapeutic Utility[1][2]

Executive Summary

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a highly functionalized indole derivative serving as a critical intermediate in the synthesis of antiviral (Influenza A/H3N2) and antitubercular agents.[1][2][3] Characterized by a 5-chloro substitution and a 3-phenyl moiety, this molecule exhibits a unique electronic profile that enhances hydrophobic interactions within protein binding pockets (e.g., GSK-3β, HIV-1 RT).[1]

This guide details the two primary synthetic pathways—the classical Fischer Indole Synthesis and the modern Fürstner Titanium-Mediated Cyclization —and analyzes its role as a precursor for spirocyclic bioactive scaffolds.[1]

Chemical Architecture & Properties[1][3][4][5][6][7]

The molecule comprises an indole core functionalized at three key positions, creating a "push-pull" electronic system that stabilizes the structure while offering distinct vectors for derivatization.[1]

Physicochemical Profile

| Property | Value | Causality / Significance |

| CAS Number | 21139-32-2 | Unique identifier for regulatory tracking.[1][3] |

| Formula | C₁₇H₁₄ClNO₂ | MW: 299.75 g/mol ; Heavy atom count:[1][3] 21. |

| Melting Point | 176–178 °C | High crystallinity indicates strong intermolecular |

| LogP (Predicted) | ~4.9 | High lipophilicity; suggests good membrane permeability but requires formulation optimization for bioavailability.[1] |

| pKa (NH) | ~13.8 | The indole NH is weakly acidic; deprotonation requires strong bases (e.g., NaH) for N-alkylation.[1] |

Structural Logic

-

C5-Chloro Group: Increases metabolic stability by blocking oxidation at the electron-rich C5 position.[1] It also provides a halogen bond donor site.[1]

-

C3-Phenyl Ring: Locked in a twisted conformation relative to the indole plane, this moiety serves as a hydrophobic anchor, critical for fitting into non-polar pockets of viral polymerases or kinases.[1]

-

C2-Ethyl Ester: An electrophilic handle.[1] It is readily hydrolyzed to the free acid (active pharmacophore) or converted into hydrazides for spiro-cyclization.[1]

Synthetic Methodologies

Two distinct protocols dominate the literature. The choice depends on available starting materials and scale requirements.[1]

Protocol A: The Fürstner Titanium-Mediated Cyclization

Best for: High-efficiency, large-scale synthesis under mild conditions. This method utilizes low-valent titanium to effect the reductive cyclization of oxo-amides, avoiding the harsh acidic conditions of the Fischer synthesis.[1]

Mechanism: Intramolecular McMurry-type coupling.[1] Precursor: N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester.[1][4]

Step-by-Step Workflow

-

Acylation: React 2-amino-5-chlorobenzophenone with ethyl oxalyl chloride in CH₂Cl₂ (0°C to RT) to yield the oxalamic acid ester intermediate.

-

Control Point: Ensure anhydrous conditions to prevent hydrolysis of the acid chloride.[1]

-

-

Titanium Slurry Preparation: Reflux Titanium(III) chloride (TiCl₃) and Zinc dust in dimethoxyethane (DME) or THF to generate the active low-valent Ti species.[1]

-

Cyclization: Add the oxalamic ester to the Ti-slurry and reflux for 2–4 hours.

-

Observation: The reaction is driven by the strong oxophilicity of titanium, stripping oxygen from the amide and ketone carbonyls to form the C2=C3 double bond.[1]

-

-

Workup: Quench with dilute HCl, extract with ethyl acetate, and recrystallize from toluene.

Protocol B: Japp-Klingemann / Fischer Indole Synthesis

Best for: Laboratory scale and diversity-oriented synthesis.

This classical route builds the indole ring from an aniline derivative and a

Mechanism: Azo-coupling followed by [3,3]-sigmatropic rearrangement.[1]

Step-by-Step Workflow

-

Diazotization: Dissolve 4-chloroaniline in HCl/H₂O and treat with NaNO₂ at 0–5°C to form the diazonium salt.[1]

-

Japp-Klingemann Coupling: React the diazonium salt with ethyl 2-benzyl-3-oxobutanoate in the presence of base (NaOAc or KOH).[1]

-

Result: Formation of the hydrazone intermediate with concomitant deacetylation.[1]

-

-

Fischer Cyclization: Heat the hydrazone in polyphosphoric acid (PPA) or ethanolic H₂SO₄.[1]

-

Critical Step: Ammonia is eliminated as the indole core forms.[1]

-

-

Isolation: Pour onto crushed ice; the product precipitates as a solid.[1]